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molecular formula C6H10S3 B8384223 1,1'-Thiobis(2,3-epithiopropane) CAS No. 188829-97-2

1,1'-Thiobis(2,3-epithiopropane)

Cat. No. B8384223
M. Wt: 178.3 g/mol
InChI Key: MLGITEWCALEOOJ-UHFFFAOYSA-N
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Patent
US09372281B2

Procedure details

1072.48 g (8.47 mol) of bis(3-chloro-2-hydroxypropyl)sulfide, 1300 g of toluene, and 800 g of methanol were put into a 10-liter reactor. The reaction temperature was adjusted to 30° C. with stirring. When the reaction temperature reached 25° C., NaOH (50% aq., 783.08 g, 9.78 mol) was added dropwise within 1 h. The reaction was carried out while maintaining a temperature of 35-37° C. After standing at 37° C. for about 30 min, 2000 g of toluene was added to the reaction mixture, followed by stirring for about 10 min. The resulting mixture was left standing for layer separation. The upper organic layer was washed twice with water, and then the water was removed as much as possible. To the organic layer was added 400 g of methanol. After stirring, thiourea (1117.65 g, 14.30 mol) and acetic anhydride (70 g) were added at a temperature of 8° C. The reaction was continued at 18° C. for 18 h. The reaction was stopped when almost all the starting materials disappeared, which was confirmed by HPLC, and the content of 2,3-epoxypropyl(2,3-epithiopropyl)sulfide reached 6%, which was confirmed by GC analysis. After completion of the reaction, stirring was stopped for layer separation. The obtained organic layer was washed three times with water and the organic solvent was removed, affording bis(2,3-epithiopropyl)sulfide. The product had a refractive index (nD, 20° C.) of 1.618.
Quantity
1072.48 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
solvent
Reaction Step One
Quantity
1300 g
Type
solvent
Reaction Step One
Name
Quantity
783.08 g
Type
reactant
Reaction Step Two
Quantity
1117.65 g
Type
reactant
Reaction Step Three
Quantity
70 g
Type
reactant
Reaction Step Three
Name
2,3-epoxypropyl(2,3-epithiopropyl)sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2000 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClCC(O)CSCC(O)CCl.[OH-].[Na+].NC(N)=S.C(OC(=O)C)(=O)C.O1CC1C[CH:28]1[S:40][CH:29]1[CH2:30][S:31][CH2:32][CH:33]1[S:39][CH:34]1CC1OC1>C1(C)C=CC=CC=1.CO>[S:39]1[CH2:34][CH:33]1[CH2:32][S:31][CH2:30][CH:29]1[S:40][CH2:28]1 |f:1.2|

Inputs

Step One
Name
Quantity
1072.48 g
Type
reactant
Smiles
ClCC(CSCC(CCl)O)O
Name
Quantity
800 g
Type
solvent
Smiles
CO
Name
Quantity
1300 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
783.08 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1117.65 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
70 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
2,3-epoxypropyl(2,3-epithiopropyl)sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CC2C(CSCC3C(CC4CO4)S3)S2)C1
Step Five
Name
Quantity
2000 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
36 (± 1) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to 30° C.
CUSTOM
Type
CUSTOM
Details
reached 25° C.
STIRRING
Type
STIRRING
Details
by stirring for about 10 min
Duration
10 min
WAIT
Type
WAIT
Details
The resulting mixture was left
CUSTOM
Type
CUSTOM
Details
standing for layer separation
WASH
Type
WASH
Details
The upper organic layer was washed twice with water
CUSTOM
Type
CUSTOM
Details
the water was removed as much as possible
ADDITION
Type
ADDITION
Details
To the organic layer was added 400 g of methanol
STIRRING
Type
STIRRING
Details
After stirring
WAIT
Type
WAIT
Details
The reaction was continued at 18° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
was stopped for layer separation
WASH
Type
WASH
Details
The obtained organic layer was washed three times with water
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C(CSCC2CS2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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